molecular formula C8H8ClO2P B12552707 2-Chloro-8-methyl-2H,4H-1,3,2-benzodioxaphosphinine CAS No. 192752-93-5

2-Chloro-8-methyl-2H,4H-1,3,2-benzodioxaphosphinine

Cat. No.: B12552707
CAS No.: 192752-93-5
M. Wt: 202.57 g/mol
InChI Key: MLOZFJWYOHVQQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-8-methyl-2H,4H-1,3,2-benzodioxaphosphinine is a heterocyclic compound that contains phosphorus, chlorine, and oxygen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-8-methyl-2H,4H-1,3,2-benzodioxaphosphinine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a chlorinated precursor with a methyl-substituted benzodioxaphosphinine under reflux conditions in a suitable solvent . The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-8-methyl-2H,4H-1,3,2-benzodioxaphosphinine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and catalyst, are crucial for achieving the desired products.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield phosphorylated derivatives, while substitution reactions may produce various substituted benzodioxaphosphinines .

Mechanism of Action

The mechanism of action of 2-Chloro-8-methyl-2H,4H-1,3,2-benzodioxaphosphinine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-8-methyl-2H,4H-1,3,2-benzodioxaphosphinine is unique due to its specific substitution pattern and the presence of both chlorine and methyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

192752-93-5

Molecular Formula

C8H8ClO2P

Molecular Weight

202.57 g/mol

IUPAC Name

2-chloro-8-methyl-4H-1,3,2-benzodioxaphosphinine

InChI

InChI=1S/C8H8ClO2P/c1-6-3-2-4-7-5-10-12(9)11-8(6)7/h2-4H,5H2,1H3

InChI Key

MLOZFJWYOHVQQS-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)COP(O2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.